molecular formula C14H26ClNO2 B13759963 Bis(2-hydroxyethyl)aminoadamantane hydrochloride CAS No. 23479-45-0

Bis(2-hydroxyethyl)aminoadamantane hydrochloride

Cat. No.: B13759963
CAS No.: 23479-45-0
M. Wt: 275.81 g/mol
InChI Key: BRHWDUPLRLPVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride is a chemical compound with the molecular formula C14H26ClNO2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the hydroxyethylamino group. One common method involves the reduction of adamantane derivatives followed by functionalization with hydroxyethylamine . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, adhering to stringent regulatory standards. The production process may include multiple steps of purification and quality control to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[1-adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The hydroxyethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

2-[1-adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its unique structural properties and potential biological activity.

    Materials Science: The compound’s rigid adamantane core makes it useful in the synthesis of advanced materials with high thermal stability and mechanical strength.

    Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals and polymers

Mechanism of Action

The mechanism of action of 2-[1-adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The adamantane core provides structural stability, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: Another adamantane derivative with a primary amine group.

    2-adamantanone: A ketone derivative of adamantane.

    1-adamantanol: An alcohol derivative of adamantane.

Uniqueness

2-[1-adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride is unique due to its combination of the adamantane core with the hydroxyethylamino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

23479-45-0

Molecular Formula

C14H26ClNO2

Molecular Weight

275.81 g/mol

IUPAC Name

2-[1-adamantyl(2-hydroxyethyl)amino]ethanol;hydrochloride

InChI

InChI=1S/C14H25NO2.ClH/c16-3-1-15(2-4-17)14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,16-17H,1-10H2;1H

InChI Key

BRHWDUPLRLPVDQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N(CCO)CCO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.